molecular formula C11H22O3 B12788690 Aceticacid, 2-(nonyloxy)- CAS No. 20057-39-0

Aceticacid, 2-(nonyloxy)-

Cat. No.: B12788690
CAS No.: 20057-39-0
M. Wt: 202.29 g/mol
InChI Key: NCGHBHDXERSOQZ-UHFFFAOYSA-N
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Description

NSC 294116, also known as nonyloxyacetic acid, is a chemical compound with the molecular formula C11H22O3. It is an organic compound that belongs to the class of carboxylic acids. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyloxyacetic acid typically involves the esterification of nonanol with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of nonyloxyacetic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonyloxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids or esters.

Scientific Research Applications

Nonyloxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of metabolic pathways and enzyme reactions involving carboxylic acids.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of nonyloxyacetic acid involves its interaction with various molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The carboxyl group in nonyloxyacetic acid plays a crucial role in its binding to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: Similar in structure but with a shorter carbon chain.

    Decanoic acid: Similar in structure but with a different chain length.

    Lauric acid: Another carboxylic acid with a longer carbon chain.

Uniqueness

Nonyloxyacetic acid is unique due to its specific chain length and the presence of an ether linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.

Properties

CAS No.

20057-39-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-nonoxyacetic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

NCGHBHDXERSOQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC(=O)O

Origin of Product

United States

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